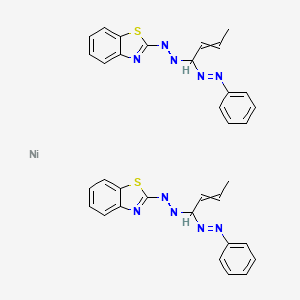
Methyl 6-ethyl-4-oxooct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-ethyl-4-oxooct-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a methyl group, an ethyl group, and a keto group on an octenoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-ethyl-4-oxooct-2-enoate can be synthesized through various methods. One common approach involves the esterification of 6-ethyl-4-oxooct-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-ethyl-4-oxooct-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 6-ethyl-4-oxooct-2-enoic acid and methanol.
Reduction: Reduction of the keto group can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 6-ethyl-4-oxooct-2-enoic acid and methanol.
Reduction: 6-ethyl-4-hydroxyoct-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-ethyl-4-oxooct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-ethyl-4-oxooct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The keto group can also be reduced or substituted, leading to different biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxo-6-octenoate: Similar structure but with different positioning of the keto group.
Ethyl 4-oxooct-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 6-ethyl-4-oxooct-2-enoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
162218-88-4 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 6-ethyl-4-oxooct-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-9(5-2)8-10(12)6-7-11(13)14-3/h6-7,9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
CDAVAMNTBZXYFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(=O)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)




![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)


